Cas no 1095824-74-0 (6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid)

6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a fused pyrrolopyrimidine scaffold with a carboxylic acid functional group. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the synthesis of bioactive molecules. Its rigid bicyclic core offers stability and facilitates interactions with biological targets, making it valuable for developing enzyme inhibitors or receptor modulators. The carboxylic acid moiety enhances solubility and provides a handle for further derivatization. This compound is particularly useful in the design of purine-like analogs, offering potential applications in antiviral, anticancer, or anti-inflammatory drug discovery. Its well-defined reactivity profile ensures reliable performance in synthetic workflows.
6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid structure
1095824-74-0 structure
Product name:6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
CAS No:1095824-74-0
MF:C7H5N3O3
MW:179.132900953293
CID:2853453

6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-OXO-6,7-DIHYDRO-5H-PYRROLO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID
    • 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
    • Inchi: 1S/C7H5N3O3/c11-4-1-3-5(7(12)13)8-2-9-6(3)10-4/h2H,1H2,(H,12,13)(H,8,9,10,11)
    • InChI Key: BTCJNMVOSXBQMC-UHFFFAOYSA-N
    • SMILES: O=C1CC2=C(C(=O)O)N=CN=C2N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 255
  • XLogP3: -0.8
  • Topological Polar Surface Area: 92.2

6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM269507-1g
6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
1095824-74-0 95%
1g
$1332 2021-08-18
Alichem
A089006654-250mg
6-Oxo-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
1095824-74-0 95%
250mg
$618.00 2023-09-04
Alichem
A089006654-1g
6-Oxo-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
1095824-74-0 95%
1g
$1575.00 2023-09-04
Chemenu
CM269507-1g
6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
1095824-74-0 95%
1g
$*** 2023-04-03

Additional information on 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Research Brief on 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid (CAS: 1095824-74-0)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid (CAS: 1095824-74-0) as a promising scaffold for drug discovery. This compound, characterized by its pyrrolopyrimidine core, has garnered attention due to its versatile pharmacological properties and potential applications in targeting various disease pathways.

Studies have demonstrated that 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid serves as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. Its unique structural features enable selective interactions with ATP-binding sites of kinases, making it a valuable template for designing novel therapeutics.

In a recent publication in the Journal of Medicinal Chemistry, researchers explored the optimization of this scaffold to enhance its binding affinity and selectivity for specific kinase targets. The study employed molecular docking and structure-activity relationship (SAR) analyses to identify critical modifications that improve pharmacokinetic properties while maintaining efficacy.

Another significant development involves the application of 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid in the development of anti-inflammatory agents. Preclinical studies have shown that derivatives of this compound exhibit potent inhibitory effects on pro-inflammatory cytokines, suggesting potential utility in treating chronic inflammatory diseases such as rheumatoid arthritis.

Furthermore, the compound's role in modulating epigenetic targets has been investigated. Recent findings indicate that it can act as a scaffold for developing inhibitors of histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative disorders. This expands the therapeutic potential of 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid beyond kinase inhibition.

Despite these promising developments, challenges remain in optimizing the bioavailability and metabolic stability of derivatives based on this scaffold. Ongoing research focuses on addressing these limitations through innovative synthetic strategies and formulation technologies.

In conclusion, 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid (CAS: 1095824-74-0) represents a versatile and pharmacologically relevant scaffold with broad applications in drug discovery. Continued exploration of its derivatives holds significant promise for advancing treatments in oncology, inflammation, and epigenetics.

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